molecular formula C8H10N2S B2576101 1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 2379995-18-1

1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2576101
CAS No.: 2379995-18-1
M. Wt: 166.24
InChI Key: ZZQQGIZGLHKJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a thiazole ring and a tetrahydropyridine ring. Thiazole rings are known for their presence in various biologically active molecules and their importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the thiazole ring followed by the construction of the tetrahydropyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the tetrahydropyridine ring can produce piperidine derivatives .

Scientific Research Applications

1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The tetrahydropyridine ring can also interact with neurotransmitter receptors, potentially providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the thiazole and tetrahydropyridine rings in a single molecule.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQQGIZGLHKJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.